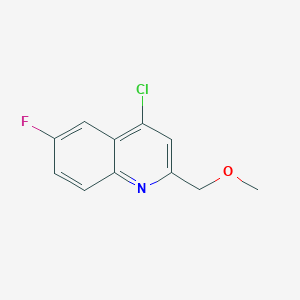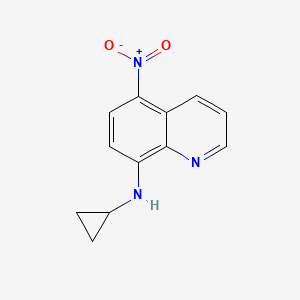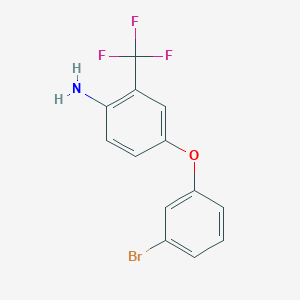
4-Chloro-6-fluoro-2-(methoxymethyl)quinoline
Descripción general
Descripción
4-Chloro-6-fluoro-2-(methoxymethyl)quinoline (4-CFM) is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a low melting point and is soluble in several organic solvents. In addition to its use in the synthesis of pharmaceuticals, 4-CFM is also used in the manufacture of pigments, dyes, and other industrial materials. It is also used in the laboratory for a variety of scientific research applications. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative microbial species. The activity is attributed to the substitution on the heterocyclic pyridine ring . It’s particularly effective in the treatment of urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Anticancer Potential
Quinoline derivatives, including 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline, have shown promise in anticancer research. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death, which is a mechanism that can be exploited against cancer cells .
Enzyme Inhibition
As enzyme inhibitors, quinoline compounds have been used extensively in the treatment of diseases like rheumatic arthritis and psoriasis. The fluorine atom in the quinoline structure enhances the biological activity, making it a potent inhibitor of various enzymes .
Agricultural Applications
Some fluorinated quinolines, which may include derivatives like 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline, have found applications in agriculture. They are used for their antibacterial properties to protect crops from microbial infections .
Liquid Crystal Components
Due to their unique structural properties, certain quinoline derivatives are used as components in liquid crystals. These materials are essential for the display technologies used in monitors, TVs, and other electronic devices .
Antimalarial Drugs
The quinoline nucleus is a key component in the synthesis of antimalarial drugs. Incorporation of a fluorine atom into the quinoline structure, as seen in 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline, is known to enhance the antimalarial properties of these compounds .
Heart Disease Treatment
Derivatives of quinoline are being explored for the treatment of heart diseases. The structural modifications in compounds like 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline could lead to new generations of cardiovascular drugs .
Antiviral Agents
The quinoline structure is also being studied for its potential use as antiviral agents. The presence of chlorine and fluorine atoms could contribute to the efficacy of these compounds in inhibiting viral replication .
Propiedades
IUPAC Name |
4-chloro-6-fluoro-2-(methoxymethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-15-6-8-5-10(12)9-4-7(13)2-3-11(9)14-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNGYCGVALDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C2C=C(C=CC2=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(methoxymethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)


![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

